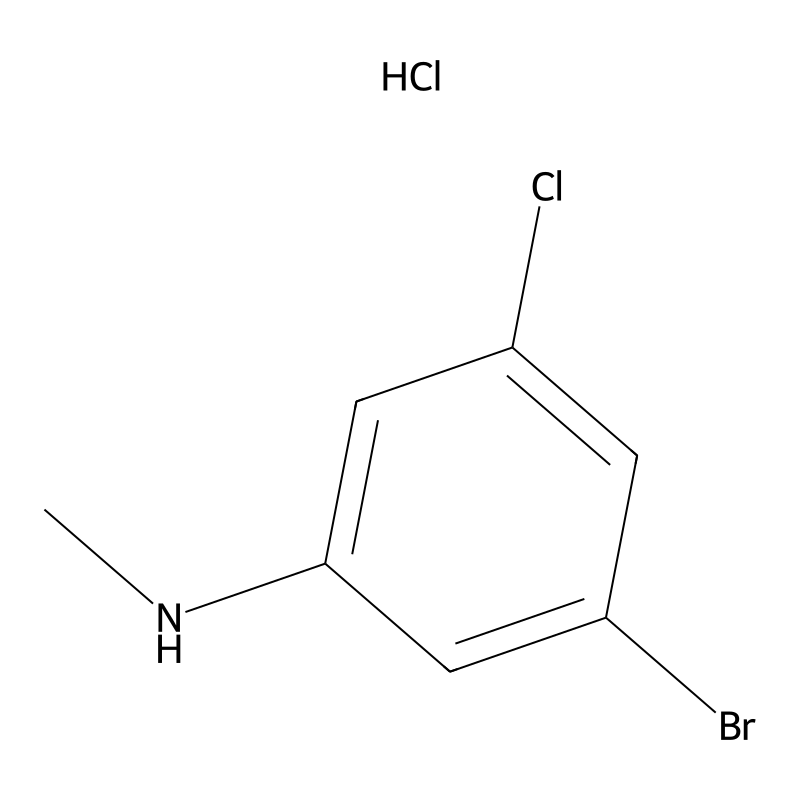

(3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medchem Studies: The presence of a bromo and chloro substituent on the phenyl ring suggests potential for the molecule to interact with biological targets. Researchers might investigate its binding affinity towards enzymes or receptors involved in various diseases for further drug development ().

Synthesis of Novel Compounds: The molecule can serve as a building block for the synthesis of more complex molecules with desired properties. Its reactive amine group can be further functionalized to create new chemical entities for various applications in medicinal chemistry or materials science ().

(3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride is a chemical compound characterized by its specific molecular structure, which includes a bromine atom and a chlorine atom attached to a phenyl ring, along with a methyl amine functional group. This compound is often used in various fields of research due to its potential biological activities and applications in medicinal chemistry. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest for further studies.

The chemical reactivity of (3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride can be explored through several types of reactions:

- Nucleophilic Substitution Reactions: The presence of the amine group allows for nucleophilic substitution reactions where the amine can act as a nucleophile, potentially reacting with electrophiles.

- Electrophilic Aromatic Substitution: The halogen substituents (bromine and chlorine) on the phenyl ring can undergo electrophilic aromatic substitution, allowing for further functionalization of the aromatic system.

- Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, where the amine group can accept protons, influencing its solubility and reactivity in different environments.

These reactions are crucial for understanding how this compound can be utilized in synthetic pathways and biological interactions.

(3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride has been studied for its potential biological activities. Compounds with similar structures often exhibit various pharmacological effects, including:

- Antimicrobial Activity: Many derivatives of amines have shown effectiveness against bacterial and fungal infections.

- Antitumor Properties: Some studies suggest that compounds with halogenated phenyl groups can inhibit cancer cell growth through various mechanisms.

- Neuroactive Effects: Given the presence of the amine group, this compound may interact with neurotransmitter systems, potentially influencing cognitive functions or mood.

The exact biological activity of (3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride would require specific assays to determine its efficacy against particular biological targets.

The synthesis of (3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride typically involves several steps:

- Bromination and Chlorination: Starting from an appropriate phenol derivative, bromination and chlorination can be performed using bromine and chlorine reagents under controlled conditions to introduce the halogen substituents.

- Formation of Methyl Amine: The introduction of the methyl amine group can be achieved through reductive amination or by reacting an appropriate aldehyde or ketone with methylamine.

- Hydrochloride Salt Formation: The final step involves treating the base form of the compound with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

These synthetic routes are essential for producing this compound in sufficient quantities for research purposes.

(3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride has potential applications in several areas:

- Pharmaceutical Development: It may serve as a lead compound for developing new drugs targeting infectious diseases or cancer.

- Chemical Research: Used as a reagent in organic synthesis, particularly in creating more complex molecules.

- Biological Studies: Its interactions with biological systems make it valuable for studying mechanisms of action in pharmacology.

Interaction studies involving (3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride often focus on its binding affinity to various biological targets:

- Protein Binding Studies: Investigating how this compound interacts with proteins can reveal its potential mechanisms of action.

- Cellular Uptake Assays: Understanding how well this compound is absorbed by cells can inform its efficacy as a therapeutic agent.

- Toxicology Assessments: Evaluating any toxic effects on cells or organisms is crucial for determining safety profiles.

These studies help delineate the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with (3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-aniline | Bromine on para position of aniline | Known for anti-inflammatory properties |

| 2-Chloro-N,N-dimethylaniline | Dimethylated aniline with chlorine at ortho position | Exhibits neuroprotective effects |

| 3-Iodo-N-methyl-aniline | Iodine at meta position on methylated aniline | Potential use in imaging studies |

| 2-Methylamino-5-bromobenzonitrile | Contains nitrile functional group | Investigated for anti-cancer properties |

The uniqueness of (3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride lies in its specific combination of halogen substituents and the methyl amine group, which may impart distinct biological activities compared to these similar compounds.

Conventional Synthesis Routes

From Halogenated Benzaldehydes

The synthesis of (3-bromo-5-chloro-phenyl)-methyl-amine hydrochloride from the corresponding halogenated benzaldehyde represents one of the most straightforward conventional approaches [1] [2]. This method typically employs 3-bromo-5-chlorobenzaldehyde as the starting material, which undergoes reductive amination to form the desired benzylamine derivative.

The reaction proceeds through a two-step mechanism involving initial imine formation followed by reduction. In the first step, the benzaldehyde condenses with ammonia or methylamine to form an intermediate imine (Schiff base). This intermediate is subsequently reduced using various reducing agents, most commonly sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) [3] [4].

The reaction conditions are generally mild, typically conducted at room temperature in polar solvents such as methanol or ethanol. The presence of both bromine and chlorine substituents on the aromatic ring creates an electron-deficient system that facilitates the initial nucleophilic attack by the amine, while simultaneously providing handles for further functionalization if required [2].

Reaction yields typically range from 70-85% under optimized conditions [3]. The selectivity for primary amine formation can be controlled through careful selection of reducing agents and reaction stoichiometry. Sodium cyanoborohydride is particularly effective due to its selectivity for imine reduction over aldehyde reduction, minimizing side reactions [5].

Reduction of Corresponding Nitriles

The reduction of 3-bromo-5-chlorobenzonitrile to form (3-bromo-5-chloro-phenyl)-methyl-amine represents a well-established synthetic route that has been extensively studied in both academic and industrial settings [6] [7] [8]. This approach offers several advantages including high yields and scalability.

Lithium aluminum hydride (LiAlH4) reduction represents the most commonly employed method for laboratory-scale synthesis [6] [9]. The reaction proceeds through a nucleophilic addition mechanism where the hydride ion attacks the electrophilic carbon of the nitrile group, forming an imine anion intermediate. A second equivalent of LiAlH4 then reduces this intermediate to form a dianion, which upon aqueous workup yields the primary amine [10] [11].

The reaction typically requires anhydrous conditions and is conducted in ethereal solvents such as tetrahydrofuran (THF) or diethyl ether. Yields of 80-95% are commonly achieved [6] [12]. The mechanism involves two distinct hydride additions followed by protonation during workup, making this a reliable method for primary amine synthesis.

Catalytic hydrogenation represents the preferred industrial method for nitrile reduction [13] [8]. This approach employs metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under hydrogen atmosphere. The reaction typically operates at elevated temperatures (50-200°C) and pressures (1-10 atm H2) [7] [14].

The catalytic approach offers several advantages including scalability, cost-effectiveness, and environmental compatibility. Selectivity for benzylamine formation can be achieved through careful control of reaction conditions, particularly temperature and hydrogen pressure. Multiple catalyst beds in series have been demonstrated to enhance selectivity while maintaining high conversion rates [8].

Nitro Reduction Pathways

The reduction of 3-bromo-5-chloronitrobenzene to the corresponding amine represents a classical approach in aromatic amine synthesis [15] [16]. This method involves the six-electron reduction of the nitro group through sequential formation of nitroso, hydroxylamino, and amino intermediates [16].

Catalytic hydrogenation using palladium or platinum catalysts represents the most common industrial approach. The reaction typically requires elevated temperatures (100-150°C) and hydrogen pressures (5-50 atm) [17]. Under these conditions, yields of 65-85% can be achieved with good selectivity for the desired amine product.

Metal-mediated reductions using iron, tin, or zinc in acidic media represent classical laboratory methods. These approaches often suffer from harsh reaction conditions and the generation of significant amounts of metallic waste, limiting their industrial applicability [18].

Enzymatic reduction using nitroreductases has emerged as an environmentally friendly alternative [15] [19]. The nitroreductase from Bacillus tequilensis (BtNR) has demonstrated excellent activity toward substituted nitroaromatics, including halogenated substrates. Under optimized conditions, conversions of 18-56% have been achieved with high selectivity [15]. The enzymatic approach operates under mild conditions (37°C, aqueous buffer) and can be conducted under anaerobic conditions to minimize side reactions.

Modern Synthetic Approaches

Catalytic Methods

Modern catalytic approaches for benzylamine synthesis have evolved to address the limitations of traditional methods while improving efficiency and selectivity [20] [21]. These methods leverage advanced catalyst design and reaction engineering to achieve superior performance.

Palladium-catalyzed carbonylative aminohomologation represents a direct approach for converting aryl halides to benzylamines [22]. This method employs a tandem process involving palladium-catalyzed formylation followed by imine formation and formic acid-mediated reduction. The reaction tolerates various functional groups including halides, esters, and nitriles, making it particularly suitable for synthesizing halogenated benzylamine derivatives.

Ruthenium-catalyzed systems have demonstrated exceptional activity for nitrile hydrogenation [14]. The complex RuHCl{ethP2(NH)2} activated with KOtBu/KH showed higher activity than traditional catalysts for benzonitrile to benzylamine conversion. The proposed mechanism involves successive hydrogenation through H+/H- transfer from a trans-dihydride active catalyst [14].

Nickel-based catalysts have gained significant attention for sustainable benzylamine synthesis [20] [23]. Commercial Raney nickel catalysts combined with aqueous ammonia sources enable efficient N-alkylation of benzyl alcohols through hydrogen borrowing methodology. Yields of 70-90% have been achieved under optimized conditions [20] [23].

Iron catalysis represents an emerging area for sustainable benzylamine synthesis [21]. Iron complexes enable direct coupling of benzyl alcohols with amines through borrowing hydrogen methodology, producing secondary and tertiary benzylamines in moderate to excellent yields. This approach offers advantages in terms of catalyst cost and environmental impact compared to precious metal systems.

Flow Chemistry Applications

Flow chemistry has emerged as a powerful tool for benzylamine synthesis, offering improved safety, efficiency, and scalability compared to traditional batch processes [24] [25] [26]. The intrinsically small volumes and highly controlled reaction conditions of flow systems are particularly advantageous for handling reactive intermediates and hazardous reagents.

Continuous flow reductive amination has been successfully implemented for benzylamine synthesis [24]. The method involves continuous mixing of benzaldehyde derivatives with ammonia sources in the presence of reducing agents within microreactor systems. The precise control of residence time and temperature enables optimization of reaction conditions while minimizing side reactions.

Flow-based halogenation has been demonstrated for the preparation of halogenated benzylamine precursors [26]. The formation of benzyl azide from benzylamine using imidazole-1-sulfonyl azide hydrochloride as diazotransfer reagent was successfully scaled up by a factor of 200 using continuous flow reactors. Optimal conditions were identified as room temperature, 600 seconds residence time, and 3:4 stoichiometric ratio.

Multistep flow synthesis enables telescoping of sequential reactions without intermediate isolation [25]. This approach has been applied to benzylamine derivative synthesis, combining halogenation, functional group transformations, and purification steps in a single continuous process. The elimination of intermediate workup steps significantly improves overall efficiency and reduces waste generation.

Green Chemistry Considerations

Green chemistry principles have increasingly influenced the development of benzylamine synthesis methodologies, driving innovation toward more sustainable and environmentally friendly approaches [27] [28] [29] [30].

Biocatalytic synthesis represents a paradigm shift toward sustainable benzylamine production [31] [32] [33]. Engineered Escherichia coli strains containing artificial enzyme cascades have been developed to convert renewable feedstocks such as phenylalanine and glucose into benzylamine. The nine-step artificial enzyme cascade achieved 70% conversion of L-phenylalanine to benzylamine with successful scale-up to 100 mL [31] [32].

Renewable feedstock utilization has been demonstrated through lignin-based benzylamine synthesis [27] [29] [30]. The direct transformation of lignin β-O-4 model compounds into benzylamines involves dehydrogenation of Cα-OH, hydrogenolysis of the Cβ-O bond, and reductive amination in the presence of Pd/C catalyst. This approach represents the first example of benzylamine synthesis from lignin, providing a sustainable route from renewable biomass [30].

Electrochemical synthesis offers an environmentally benign approach using green electrons for benzylamine production [34]. The electrochemical oxidation of benzyl alcohol to benzaldehyde using NiOOH catalyst, followed by reductive amination, achieved 35% overall efficiency for benzyl-tert-butylamine synthesis. This method eliminates the need for chemical oxidizing agents and enables precise control of reaction conditions.

Solvent-free methodologies have been developed to minimize environmental impact [35]. The oxidative coupling of benzylamine to imine using FeVNi composite oxide catalysts under solvent-free conditions represents a significant advancement in green chemistry applications.

Selective Halogenation Strategies

The selective introduction of halogen atoms into aromatic systems represents a critical aspect of synthesizing halogenated benzylamine derivatives [36] [37] [38] [39]. Modern halogenation strategies emphasize selectivity, mild conditions, and environmental compatibility.

Electrophilic aromatic substitution remains the foundation for selective halogenation [37] [39]. Lewis acid-catalyzed halogenation using ZrCl4 as catalyst with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) enables selective halogenation under mild conditions. The high selectivity for aromatic C-H bonds over aliphatic C-H bonds makes this approach particularly suitable for benzylamine derivatives [36].

Organocatalytic halogenation has emerged as a powerful alternative to traditional methods [38] [40]. TEMPO and its derivatives serve as active catalysts for electrophilic halogenation of aromatics, showing remarkable ability to activate halenium reagents including Br+, I+, and Cl+. The synergistic activation model involves simultaneous activation of both the carbonyl group and halogen atom [38].

Position-selective halogenation has been achieved through promoter group strategies [39]. The use of pyrimidyl groups as reactivity tuners enables predictable para-selective halogenation of N-substituted aromatics under metal-free conditions. This approach has been successfully applied to indolines, anilines, and various heteroaromatics with excellent selectivity.

Copper-mediated halogenation under mild conditions has been demonstrated for selective aromatic halogenation [41]. The reaction of phenolic compounds with CuCl2 or CuBr2 in acetonitrile at room temperature using air as oxidant achieves high selectivity for specific positions on the aromatic ring.

Scale-Up Considerations and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of (3-bromo-5-chloro-phenyl)-methyl-amine hydrochloride requires careful consideration of economic, safety, and environmental factors [13] [42] [33].

Economic viability represents a primary consideration in industrial synthesis. The cost of raw materials, catalysts, and energy consumption must be balanced against product yield and purity requirements. Catalytic hydrogenation of nitriles generally offers the most economical route due to the availability of inexpensive hydrogen gas and recyclable metal catalysts [13] [8].

Safety considerations are paramount in industrial synthesis, particularly when handling hazardous reagents such as lithium aluminum hydride or high-pressure hydrogen systems. Continuous flow processes offer inherent safety advantages through reduced inventory of hazardous materials and improved process control [24] [26].

Process intensification through the use of continuous flow reactors enables improved heat and mass transfer, leading to enhanced reaction rates and selectivity. The implementation of multiple catalyst beds in series has been demonstrated to achieve high conversion rates while maintaining selectivity for benzylamine formation [8].

Waste minimization strategies include catalyst recycling, solvent recovery, and by-product utilization. The development of atom-efficient processes that minimize waste generation is increasingly important for industrial implementation [27] [30].

Quality control requirements for pharmaceutical and chemical intermediates demand consistent product quality and purity. Analytical methods including gas chromatography, liquid chromatography, and nuclear magnetic resonance spectroscopy are employed for product characterization and quality assurance [43] [33].

Purification and Salt Formation

The purification of (3-bromo-5-chloro-phenyl)-methyl-amine and its conversion to the hydrochloride salt represents critical steps in the overall synthetic process [44] [45] [46].

Salt formation represents the most common method for isolating and purifying benzylamine derivatives [44] [46]. The reaction of the free amine with hydrochloric acid in polar solvents such as ethanol or methanol yields the corresponding hydrochloride salt. This process serves multiple purposes: it increases water solubility, improves thermal stability, and facilitates purification through crystallization [45].

Crystallization from ethanol/water mixtures represents the standard purification method for benzylamine hydrochloride salts [44] [46]. The process involves dissolution of the crude salt in hot ethanol followed by gradual addition of water to induce crystallization. Crystal morphology can be controlled through crystallization conditions, with short axis lengths of 10-30 μm and long axis lengths of 20-150 μm being typical [44].

Column chromatography provides an alternative purification method, particularly useful for removing closely related impurities [47] [48]. Silica gel columns with dichloromethane/methanol mobile phases have been successfully employed for benzylamine purification. The addition of competing amines such as triethylamine to the mobile phase helps minimize interactions between basic amines and acidic silica surfaces [47].

Recrystallization from appropriate solvents can achieve purities of 98-99.5% [49]. The selection of recrystallization solvents depends on the solubility characteristics of the specific benzylamine derivative and its impurities. Ethanol, isopropanol, and acetonitrile are commonly employed recrystallization solvents.

Distillation under reduced pressure can be employed for purification of the free amine [50] [51]. Benzylamine typically distills at 39-40°C at 1.8 mmHg, enabling separation from higher-boiling impurities. However, the thermal sensitivity of halogenated derivatives may limit the applicability of this method.

Chromatographic methods for analytical and preparative purposes include high-performance liquid chromatography (HPLC) and gas chromatography (GC) [52] [53]. Normal-phase HPLC on silica, diol, or cyano stationary phases enables separation of primary, secondary, and tertiary amines. The addition of volatile amines to the mobile phase minimizes peak tailing and improves separation efficiency [52].

Quality assessment of the final product involves determination of purity, water content, residual solvents, and heavy metal content. Spectroscopic methods including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry provide structural confirmation and purity assessment [54] [55].

The crystal structure of benzylamine salts has been extensively studied, revealing the importance of hydrogen bonding in crystal packing [54] [55]. The formation of charge-assisted N-H···O hydrogen bonds between ammonium groups and anionic counterions represents the primary stabilizing interaction in these crystal structures.